molecular formula C17H17N5O2S B6969784 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile

3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6969784
M. Wt: 355.4 g/mol
InChI Key: XIGRUOIMXSIMEX-UHFFFAOYSA-N
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Description

3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the pyrazine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often using continuous flow reactors to enhance yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as suprofen and articaine, which also exhibit significant biological activity .

Uniqueness

What sets 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile apart is its unique combination of functional groups and ring systems, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(5-acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-10-21(16-13(9-18)19-5-6-20-16)7-8-22(11)17(24)15-4-3-14(25-15)12(2)23/h3-6,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGRUOIMXSIMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(S2)C(=O)C)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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